2-Quinoxalinemethanol Nitrate 1,4-Dioxide

Description

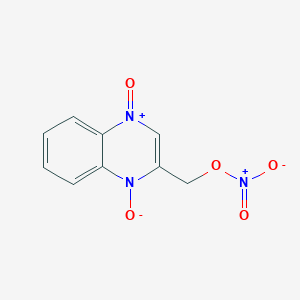

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-oxido-4-oxoquinoxalin-4-ium-2-yl)methyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O5/c13-10-5-7(6-17-12(15)16)11(14)9-4-2-1-3-8(9)10/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVSSBXINLRUMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=C[N+]2=O)CO[N+](=O)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40539662 | |

| Record name | 3-[(Nitrooxy)methyl]-1-oxoquinoxalin-1-ium-4(1H)-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93222-85-6 | |

| Record name | 3-[(Nitrooxy)methyl]-1-oxoquinoxalin-1-ium-4(1H)-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Quinoxalinemethanol Nitrate 1,4 Dioxide

Primary Synthetic Routes to the 2-Quinoxalinemethanol Nitrate (B79036) 1,4-Dioxide Core Structure

The foundational step in the synthesis of 2-quinoxalinemethanol nitrate 1,4-dioxide is the construction of the quinoxaline (B1680401) 1,4-dioxide ring system. Key methodologies for achieving this include cyclization reactions and oxidative approaches.

Cyclization Reactions for Quinoxaline 1,4-Dioxide Formation

Cyclization strategies are paramount in the synthesis of the quinoxaline 1,4-dioxide core. These methods typically involve the condensation of a substituted benzene (B151609) derivative with a 1,2-dicarbonyl equivalent, leading to the formation of the heterocyclic pyrazine (B50134) ring with concomitant N-oxide installation.

One of the earlier methods for synthesizing quinoxaline 1,4-dioxides involves the condensation of o-benzoquinone dioxime with 1,2-dicarbonyl compounds. This reaction pathway can lead to a variety of substituted quinoxaline 1,4-dioxides. The nature of the 1,2-dicarbonyl compound significantly influences the final product. For instance, the reaction with 1,2-diketones can result in 2,3-disubstituted quinoxaline 1,4-dioxides, though often in low yields. Conversely, the use of α-ketoaldehydes in this condensation reaction has been shown to produce 2-hydroxyquinoxaline 1,4-dioxides in good yields.

A highly significant and widely employed method for the synthesis of quinoxaline 1,4-dioxides is the Beirut reaction. This reaction, developed by M.J. Haddadin and C.H. Issidorides, involves the condensation of benzofuroxans (also known as benzofurazan N-oxides) with enamines. The versatility of the Beirut reaction has been expanded to include a broad range of substrates, such as β-diketones, β-ketoesters, and other active methylene (B1212753) compounds, which react with benzofuroxans to yield a diverse array of substituted quinoxaline 1,4-dioxides. tandfonline.comkhanacademy.org

The reaction is typically carried out in the presence of a base, such as triethylamine or potassium hydroxide, in a suitable solvent like methanol (B129727). khanacademy.org More recently, reaction systems such as sodium hydride in tetrahydrofuran (THF) have been utilized to shorten reaction times and improve yields. khanacademy.org The general mechanism involves the nucleophilic attack of the enamine or the enolate of the active methylene compound on the benzofuroxan ring, followed by cyclization and rearrangement to form the stable quinoxaline 1,4-dioxide structure.

Table 1: Examples of the Beirut Reaction for the Synthesis of Quinoxaline 1,4-Dioxide Derivatives

| Benzofuroxan Derivative | Active Methylene Compound/Enamine | Base/Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Benzofuroxan | Dimethyl malonate | NaH/THF | 2-Carbomethoxy-3-hydroxyquinoxaline-1,4-dioxide | 78.6 |

| Benzofuroxan | Diethyl malonate | NaH/THF | 2-Carboethoxy-3-hydroxyquinoxaline-1,4-dioxide | 63.9 |

| Benzofuroxan | Di-tert-butyl malonate | NaH/THF | 2-Carbo-tert-butoxy-3-hydroxyquinoxaline-1,4-dioxide | 72.5 |

| 5,6-Difluorobenzofuroxan | Acetylacetone | Triethylamine | 2-Acetyl-6,7-difluoro-3-methylquinoxaline 1,4-dioxide | 83 |

Oxidative Approaches for N-Oxide Installation

While cyclization reactions that directly form the N-oxides are more common, oxidative methods starting from a pre-formed quinoxaline ring are also employed. However, the direct oxidation of quinoxalines to their corresponding 1,4-dioxides using common oxidizing agents like peroxy acids or hydrogen peroxide is often challenging. This difficulty arises from the deactivation of the heterocyclic core towards further electrophilic attack after the formation of the initial N-oxide fragment. To overcome this limitation, more potent oxidizing systems have been developed. A notable example is the use of a complex of hypofluorous acid with acetonitrile, which has been shown to be effective in the oxidation of quinoxalines to their 1,4-dioxides.

Strategies for Nitration and Introduction of the Nitrate Moiety

The final key transformation in the synthesis of this compound is the introduction of the nitrate ester group onto the 2-hydroxymethyl substituent. This is typically achieved through the nitration of the corresponding alcohol, 2-hydroxymethylquinoxaline 1,4-dioxide.

The conversion of an alcohol to a nitrate ester, a process also known as O-nitration or nitrooxylation, is a well-established transformation in organic synthesis. wikipedia.orgwikipedia.org A variety of nitrating agents can be employed for this purpose, with the choice of reagent and reaction conditions being crucial to ensure a successful and selective reaction.

A common and traditional method for the synthesis of nitrate esters is the reaction of the alcohol with a mixture of concentrated nitric acid and sulfuric acid. khanacademy.orgyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The alcohol then acts as a nucleophile, attacking the nitronium ion to form an oxonium ion, which subsequently loses a proton to yield the nitrate ester.

Other nitrating systems have also been developed to achieve this transformation under milder or different conditions. These include:

Acetyl nitrate: Formed in situ from nitric acid and acetic anhydride, it can be an effective nitrating agent. wikipedia.org

Nitrogen tetroxide (N₂O₄): This reagent can be used for the nitration of alcohols, particularly in the liquid phase. google.com

Triphenylphosphine/Iodine/Silver Nitrate: A one-pot procedure involving the in situ formation of an alkyl iodide from the alcohol, followed by reaction with silver nitrate to yield the nitrate ester. This method avoids the use of strong electrophilic nitrating agents. tandfonline.com

Trichloroisocyanuric acid/Triphenylphosphine/Silver Nitrate: This system provides another route for the conversion of alcohols to alkyl nitrates under relatively mild conditions. tandfonline.comresearchgate.net

The selection of the appropriate nitrating agent for the synthesis of this compound from its alcohol precursor would depend on factors such as the stability of the quinoxaline 1,4-dioxide core to the reaction conditions and the desired selectivity. The presence of the N-oxide functionalities may influence the reactivity of the molecule, necessitating careful optimization of the reaction parameters.

Table 2: Common Nitrating Agents for the Conversion of Alcohols to Nitrate Esters

| Nitrating Agent/System | General Reaction Conditions | Key Features |

|---|---|---|

| Nitric Acid / Sulfuric Acid | Concentrated acids, often at low temperatures | Strong electrophilic nitrating conditions |

| Acetyl Nitrate | In situ generation from nitric acid and acetic anhydride | Effective alternative to mixed acid |

| Nitrogen Tetroxide | Liquid phase, often in the presence of oxygen | Avoids aqueous workup |

| Triphenylphosphine / Iodine / Silver Nitrate | Neutral, non-oxidizing conditions | Mild, one-pot procedure |

| Trichloroisocyanuric Acid / Triphenylphosphine / Silver Nitrate | Anhydrous acetonitrile, heating | Modified Appel reaction conditions |

Exploration of Catalytic and Non-Catalytic Synthetic Pathways

The synthesis of this compound is not explicitly detailed in the surveyed literature. However, a plausible and scientifically sound synthetic route can be postulated based on established methodologies for the synthesis of the quinoxaline 1,4-dioxide core and the subsequent functionalization of substituents. The primary route involves a two-step process: the synthesis of the precursor, 2-hydroxymethyl-quinoxaline 1,4-dioxide, followed by its nitration.

The foundational synthesis of the quinoxaline 1,4-dioxide ring system is predominantly achieved through the Beirut reaction. This reaction involves the condensation of a benzofuroxan N-oxide with a β-dicarbonyl compound or other suitable active methylene compounds. For the synthesis of the 2-hydroxymethyl precursor, a suitable three-carbon building block with a protected or masked hydroxymethyl group would be required to react with benzofuroxan N-oxide.

Once the 2-hydroxymethyl-quinoxaline 1,4-dioxide precursor is obtained, the introduction of the nitrate ester functionality can be achieved through the nitration of the primary alcohol. Standard nitrating agents for such a transformation include a mixture of nitric acid and a dehydrating agent like sulfuric acid or acetic anhydride. wikipedia.org This esterification reaction would yield the target compound, this compound.

A patent describes the synthesis of various 2-hydroxymethyl-quinoxaline-1,4-dioxide derivatives, lending credence to the feasibility of obtaining the necessary precursor for the final nitration step. google.com

Derivatization and Functionalization Strategies for this compound

The chemical architecture of this compound offers multiple sites for further chemical modification. These can be broadly categorized into transformations at the 2-quinoxalinemethanol substituent and regioselective substitutions on the quinoxaline ring system itself.

Chemical Modifications at the 2-Quinoxalinemethanol Substituent

While direct modifications of the 2-methanol nitrate group are not extensively documented, the precursor, 2-hydroxymethyl-quinoxaline 1,4-dioxide, presents a versatile handle for various chemical transformations. A key patent discloses that the hydroxyl group can be reacted with various reagents to form different functional groups. google.com For instance, it can be acylated to form esters or converted to other derivatives. Such modifications on the precursor would lead to a diverse library of 2-substituted quinoxaline 1,4-dioxides with functionalities other than the nitrate ester.

Regioselective Substituent Introduction on the Quinoxaline Ring System

The quinoxaline 1,4-dioxide ring is activated towards nucleophilic aromatic substitution, particularly at the 6- and 7-positions, due to the electron-withdrawing nature of the N-oxide groups. nih.gov This reactivity allows for the introduction of a wide range of substituents onto the benzene portion of the molecule.

The introduction of halogen atoms onto the quinoxaline ring serves as a crucial step for further functionalization. Regioselective halogenation of quinoline derivatives has been demonstrated, and similar principles can be applied to the quinoxaline 1,4-dioxide system. rsc.orgnih.govresearchgate.net Once halogenated, these positions become susceptible to nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles.

A common and highly valuable transformation is the displacement of a halogen atom with an amine. The reaction of halogenated quinoxaline 1,4-dioxides with a variety of amines, including cyclic and acyclic secondary amines, provides a straightforward route to amino-substituted derivatives. nih.gov

Below is a data table summarizing representative nucleophilic aromatic substitution reactions on halogenated quinoxaline 1,4-dioxides with amines.

| Halogenated Quinoxaline 1,4-Dioxide | Amine | Catalyst/Base | Solvent | Product | Yield (%) |

| 6,7-Difluoro-3-methyl-2-acyl-quinoxaline 1,4-dioxide | Piperazine | K₂CO₃ | Ethanol | 6-(Piperazin-1-yl)-7-fluoro-3-methyl-2-acyl-quinoxaline 1,4-dioxide | Moderate |

| 6,7-Difluoro-3-methyl-2-acyl-quinoxaline 1,4-dioxide | Azoles | K₂CO₃ | Ethanol | 6-(Azol-1-yl)-7-fluoro-3-methyl-2-acyl-quinoxaline 1,4-dioxide | Moderate |

| 6,7-Dihalogeno-3-phenyl-2-carbonitrile-quinoxaline 1,4-dioxide | Diamines | - | DMF | 6-Amino-7-halogeno-3-phenyl-2-carbonitrile-quinoxaline 1,4-dioxide | 40-85 |

Note: The yields are reported as described in the source literature and may vary depending on the specific substrates and reaction conditions. nih.gov

The introduction of electron-withdrawing groups onto the quinoxaline ring can significantly modulate the electronic properties and biological activity of the molecule. Methods for the introduction of trifluoromethyl (CF₃) and cyano (CN) groups often involve the use of specialized reagents and reaction conditions. While direct trifluoromethylation or cyanation of the pre-formed this compound is not specifically described, the synthesis of quinoxaline 1,4-dioxides bearing these substituents on the benzene ring from appropriately substituted benzofuroxan precursors is a common strategy. nih.gov

The following table provides examples of the synthesis of quinoxaline 1,4-dioxides with electron-withdrawing groups.

| Benzofuroxan Precursor | Reagent | Product |

| 5-Trifluoromethyl-benzofuroxan | Ethyl acetoacetate | 6-Trifluoromethyl-3-methyl-2-ethoxycarbonyl-quinoxaline 1,4-dioxide |

| 5-Cyano-benzofuroxan | Diethyl malonate | 6-Cyano-2,3-diethoxycarbonyl-quinoxaline 1,4-dioxide |

The incorporation of aryl and heteroaryl groups onto the quinoxaline 1,4-dioxide scaffold is a valuable strategy for creating structural diversity. A powerful method for achieving this is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction typically involves the coupling of a halogenated quinoxaline 1,4-dioxide with an aryl or heteroaryl boronic acid or its ester. researchgate.netnih.gov

The regioselectivity of the Suzuki coupling on dihalogenated quinoxalines can often be controlled by the reaction conditions and the electronic properties of the halogen positions.

A representative data table for the Suzuki-Miyaura cross-coupling on a dihalogenated quinoxaline is presented below.

| Halogenated Quinoxaline | Aryl Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 2,6-Dichloroquinoxaline | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 2-Chloro-6-phenylquinoxaline | High |

| 2,6-Dichloroquinoxaline | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 2-Chloro-6-(p-tolyl)quinoxaline | High |

Note: The provided examples are for a quinoxaline core and demonstrate the feasibility of such couplings. The reactivity of the corresponding 1,4-dioxide may vary. researchgate.net

Functionalization with Nitrogen-Containing Cyclic Amines (e.g., Piperazine, Aminopyrrolidine, Aminopiperidine Derivatives)

The introduction of nitrogen-containing cyclic amines is a common strategy to enhance the pharmacological properties and solubility of quinoxaline 1,4-dioxide derivatives. nih.gov This is often achieved through nucleophilic substitution reactions where a leaving group on the quinoxaline ring, typically a halogen, is displaced by the amine.

For instance, the treatment of halogenated 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides with Boc-piperazine has been shown to efficiently yield amino derivatives. nih.gov Similarly, reacting 2-acyl-6,7-difluoro-3-methylquinoxaline 1,4-dioxides with piperazine in ethanol in the presence of potassium carbonate results in 6-amino derivatives. nih.gov Another approach involves the nucleophilic substitution of a chlorine atom in 3-chloroquinoxaline-2-carbonitrile 1,4-dioxides with various piperazine derivatives, leading to compounds with potential biological activity. nih.gov Although direct reactions with this compound are not explicitly detailed, the nitrate ester group can act as a leaving group or be converted to other functionalities that facilitate substitution with these cyclic amines.

Research has demonstrated that 3-amino derivatives, such as those containing piperazine, can be synthesized by the nucleophilic substitution of a chlorine atom in the 3-position of the quinoxaline 1,4-dioxide core. nih.gov These reactions, often carried out in solvents like chloroform with a base such as K₂CO₃, provide a direct route to these valuable derivatives, although yields can sometimes be low. nih.gov

Table 1: Examples of Functionalization with Nitrogen-Containing Cyclic Amines

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2-Acyl-6,7-difluoro-3-methylquinoxaline 1,4-dioxides | Piperazine | 6-(Piperazin-1-yl) derivatives | nih.gov |

| Halogenated 3-phenylquinoxaline-2-carbonitrile 1,4-dioxides | Diamines | 6(7)-Amino derivatives | nih.gov |

Sulfonamide Derivatization and Related Substitutions

Sulfonamide derivatives of quinoxaline are of interest due to their diverse biological activities. The synthesis of these compounds typically begins with the preparation of a quinoxaline sulfonyl chloride intermediate. For example, 2,3-diphenylquinoxaline can be treated with chlorosulfonic acid under cold conditions to yield 2,3-diphenylquinoxaline-7-sulfonyl chloride. jddtonline.inforesearchgate.net

This reactive sulfonyl chloride can then be coupled with various nucleophiles, including amines and phenols, to generate a library of sulfonamide and sulfonate ester derivatives. jddtonline.info For example, reaction with salicylaldehyde or 3-hydroxybenzaldehyde in the presence of pyridine yields the corresponding 2-formylphenyl or 3-formylphenyl-2,3-diphenylquinoxaline-7-sulfonate. jddtonline.inforesearchgate.net While these examples start from a different quinoxaline core, the methodology is applicable to the 1,4-dioxide scaffold, provided the N-oxide groups are stable under the reaction conditions. The introduction of a sulfonamide moiety can significantly alter the electronic and steric properties of the molecule, influencing its biological target interactions.

Table 2: Synthesis of Sulfonate Ester Derivatives

| Quinoxaline Intermediate | Reagent | Product | Reference |

|---|---|---|---|

| 2,3-Diphenylquinoxaline-7-sulfonyl chloride | Resorcinol, Pyridine | 2-Hydroxyphenyl-2,3-diphenylquinoxaline-7-sulphonate | jddtonline.info |

| 2,3-Diphenylquinoxaline-7-sulfonyl chloride | Salicylaldehyde, Pyridine | 2-Formylphenyl-2,3-diphenylquinoxaline-7-sulphonate | jddtonline.inforesearchgate.net |

Reactions with Acid Chlorides and Other Acylating Agents

Acylation reactions are fundamental for the derivatization of amino-substituted quinoxaline 1,4-dioxides. The amino group can be readily acylated using acid chlorides or other acylating agents to form the corresponding amides. For instance, 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides have been successfully acylated with various acid chlorides, yielding amide derivatives that have shown significant biological activity. nih.gov This transformation provides a straightforward method for introducing a wide range of substituents onto the quinoxaline core, allowing for the fine-tuning of its properties. The reaction of 2-aminoquinoxaline 1,4-dioxides with isocyanates is another route to produce cyclic carbamates. nih.gov

Molecular Hybridization Techniques Applied to Quinoxaline Scaffolds

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design to develop compounds with improved activity, better bioavailability, and reduced toxicity. mdpi.com The quinoxaline scaffold has been extensively used in this approach.

One notable example is the hybridization of quinoxaline with 1,3,4-oxadiazole. mdpi.com This combination aims to create heterocyclic systems with enhanced antitumor activity. mdpi.com Another successful hybridization strategy involves linking quinoxaline with triazole. nih.govacs.org For example, a series of N¹-substituted quinoxaline-triazole hybrids were synthesized and showed potent anticancer activity. nih.govacs.org These hybrids are often synthesized via "click" chemistry, reacting an azide-functionalized molecule with a terminal alkyne-substituted quinoxaline. acs.org This approach allows for the creation of a diverse library of compounds for biological screening. The goal of such hybridization is often to generate molecules that can interact with multiple biological targets, potentially overcoming drug resistance mechanisms. mdpi.com

Table 3: Examples of Quinoxaline Hybridization

| Hybrid Partner | Rationale | Resulting Hybrid | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole | Improved antitumor activity | Quinoxaline-1,3,4-oxadiazole hybrids | mdpi.com |

| Triazole | Potent VEGFR-2 inhibitory activity | N¹-1,3,4-Triazolo-quinoxaline derivatives | nih.govacs.org |

Exploration of Selective Chemical Transformations and Rearrangements

The quinoxaline 1,4-dioxide ring system is reactive and can undergo various selective transformations and rearrangements, providing access to a wide array of derivatives.

Carbonyl and aldehyde groups attached to the quinoxaline core are versatile handles for further chemical modifications. For example, 2-acetyl-3-methylquinoxaline 1,4-dioxide can undergo condensation with aldehydes, such as p-chlorobenzaldehyde, to form chalcones. nih.gov These chalcones can then be used as precursors for the synthesis of other heterocyclic systems, like thiopyrimidines and pyrazoles, through reactions with thiourea and hydrazine, respectively. nih.gov

Aldehyde derivatives, such as 2-formylquinoxaline 1,4-dioxides, can be prepared by the oxidation of the corresponding 2-methyl derivatives. nih.gov These aldehydes are valuable intermediates that can be condensed with hydrazines to form hydrazones, which have shown promising antitubercular activity. nih.gov They can also react with hydroxylamines to produce nitrones. nih.gov

Nucleophilic substitution of halogen atoms on the quinoxaline ring is a cornerstone of its functionalization chemistry. nih.gov The di-N-oxide feature of the quinoxaline core enhances its reactivity towards nucleophiles. nih.gov This method is particularly useful for introducing substituents that can increase the aqueous solubility and bioavailability of these compounds. nih.gov

Halogen atoms in the benzene ring of the quinoxaline scaffold can be substituted by amines. For instance, a series of amino derivatives were synthesized by treating halogenated 3-phenylquinoxaline-2-carbonitrile 1,4-dioxides with an excess of diamines in DMF. nih.gov Similarly, the reaction of brominated ketones derived from quinoxaline 1,4-dioxides with amines yields α-aminoketones in high yields. nih.gov

Thiols can also act as effective nucleophiles in these substitution reactions. The treatment of α-bromoketones of quinoxaline 1,4-dioxides with thiols leads to the formation of β-mercaptoketones. nih.gov These sulfur-containing derivatives have demonstrated significant antimycobacterial activity. nih.gov

Table 4: Summary of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Piperazine |

| Aminopyrrolidine |

| Aminopiperidine |

| Boc-piperazine |

| Potassium carbonate |

| 2-Acyl-3-trifluoromethylquinoxaline 1,4-dioxide |

| 2-Acyl-6,7-difluoro-3-methylquinoxaline 1,4-dioxide |

| 3-Chloroquinoxaline-2-carbonitrile 1,4-dioxide |

| Chloroform |

| 2,3-Diphenylquinoxaline |

| Chlorosulfonic acid |

| 2,3-Diphenylquinoxaline-7-sulfonyl chloride |

| Pyridine |

| Salicylaldehyde |

| 3-Hydroxybenzaldehyde |

| 2-Formylphenyl-2,3-diphenylquinoxaline-7-sulfonate |

| 3-Formylphenyl-2,3-diphenylquinoxaline-7-sulfonate |

| 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide |

| Isocyanate |

| 1,3,4-Oxadiazole |

| Triazole |

| 2-Acetyl-3-methylquinoxaline 1,4-dioxide |

| p-Chlorobenzaldehyde |

| Thiourea |

| Hydrazine |

| 2-Formylquinoxaline 1,4-dioxide |

| Hydroxylamine |

| 3-Phenylquinoxaline-2-carbonitrile 1,4-dioxide |

Reaction Mechanisms and Advanced Spectroscopic Characterization of 2 Quinoxalinemethanol Nitrate 1,4 Dioxide Systems

Fundamental Mechanistic Investigations of Quinoxaline (B1680401) 1,4-Dioxide Reactivity

The chemical behavior of the quinoxaline 1,4-dioxide scaffold is dominated by the two N-oxide groups, which influence the electronic distribution within the heterocyclic system and serve as reactive centers.

Unimolecular Rearrangements and Isomerization Pathways

Quinoxaline 1,4-dioxides are known to undergo various rearrangements, often induced by photolytic or chemical means. These compounds are sensitive to UV irradiation, which can trigger photoinduced rearrangements. A common pathway involves the isomerization of 2-substituted quinoxaline 1,4-dioxides into 3-oxoquinoxaline 1-N-oxides. This transformation is believed to proceed through a high-energy oxaziridine intermediate.

Rearrangements are not limited to photochemical reactions. Under basic conditions or upon treatment with nucleophiles or acid halides, the 1,4-dioxide core can undergo reduction and structural reorganization. nih.gov For certain derivatives, such as those derived from 1,4-dioxides of quinoxaline-2-carboxylic acids, the Curtius rearrangement provides a synthetic route to 2-amino derivatives via an azide intermediate. nih.gov These reactions highlight the synthetic versatility and inherent reactivity of the N-oxide fragments.

Electron Transfer Processes and Intrinsic Redox Properties of N-Oxide Functionalities

The N-oxide functionalities are strongly electron-withdrawing, a property that significantly influences the redox behavior of the quinoxaline ring. This electronic characteristic is central to the mechanism of action observed in biologically active quinoxaline 1,4-dioxides. A key process is the one-electron reduction of the N-oxide group, which can be facilitated by cellular reductases, particularly under hypoxic (low oxygen) conditions. nih.govresearchgate.net

This reduction generates a radical anion intermediate. frontiersin.org Subsequent fragmentation of this radical can occur, with one proposed pathway involving the release of a hydroxyl radical (•OH). rsc.org This process effectively competes with the back-oxidation of the radical anion by molecular oxygen. rsc.org The reduction potential is a critical parameter, and it is influenced by the nature of substituents on the quinoxaline ring; electron-withdrawing groups make the compound more readily reduced. nih.govfrontiersin.org The deoxygenation of the N-oxide groups is also a common transformation in synthetic chemistry, utilizing various reducing agents to yield the corresponding quinoxaline derivatives. nih.gov

Kinetics and Thermodynamics of Key Transformation Reactions

The transformation of quinoxaline 1,4-dioxides is governed by both kinetic and thermodynamic factors. The stability of the N-oxide bond is a key thermodynamic parameter. Experimental and computational studies have been conducted to determine the thermochemical properties of various quinoxaline 1,4-dioxide derivatives. The mean N-O bond dissociation enthalpy provides a measure of the energy required to cleave this bond homolytically. For the parent quinoxaline 1,4-dioxide, this value has been determined, along with the standard molar enthalpies of formation in the gaseous state, which are crucial for understanding the energetics of their reactions. researchgate.net

The kinetics of these reactions are highly dependent on the conditions. For instance, photoinduced rearrangements are kinetically accessible upon absorption of UV light, leading to the formation of intermediates that rapidly convert to the final products. Thermally induced reactions, such as decarboxylation of quinoxaline-2-carboxylic acid 1,4-dioxides, proceed when sufficient thermal energy is supplied to overcome the activation barrier. mdpi.com The reduction processes are kinetically favored under conditions where electron donors (reducing agents or enzymes) are available.

Table 1: Thermodynamic Data for Selected Quinoxaline 1,4-Dioxide Derivatives Standard molar enthalpies of formation in the gaseous state (ΔfH°m(g)) and mean N-O bond dissociation enthalpies (⟨D(N-O)⟩) at 298.15 K.

| Compound | ΔfH°m(g) (kJ mol⁻¹) | ⟨D(N-O)⟩ (kJ mol⁻¹) |

| Quinoxaline 1,4-dioxide | 227.1 ± 2.4 | 255.8 ± 2.0 |

| 2-Methylquinoxaline 1,4-dioxide | 169.9 ± 7.2 | 268.3 ± 4.9 |

| 2-Methyl-3-acetylquinoxaline 1,4-dioxide | 33.1 ± 5.0 | 251.6 ± 4.2 |

| 2-Methyl-3-carbomethoxyquinoxaline 1,4-dioxide | -148.7 ± 3.2 | 242.3 ± 3.9 |

Data sourced from Ribeiro da Silva et al. (1997). researchgate.net

Comprehensive Spectroscopic Elucidation of Molecular Structure

The definitive identification and characterization of 2-Quinoxalinemethanol Nitrate (B79036) 1,4-Dioxide rely on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon, and Heteroatom Environments

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of quinoxaline 1,4-dioxide derivatives.

¹H NMR: The proton NMR spectrum of 2-Quinoxalinemethanol Nitrate 1,4-Dioxide is expected to show distinct signals for the aromatic protons on the benzene (B151609) portion of the ring, the single proton at the C3 position, and the methylene (B1212753) protons of the CH₂ONO₂ group. The aromatic protons typically appear in the downfield region (δ 7.5-8.7 ppm), with their multiplicity and coupling constants revealing their substitution pattern. The presence of the two N-oxide groups generally deshields the protons of the heterocyclic ring, shifting them to a lower field compared to the parent quinoxaline. The proton at C3 would likely appear as a singlet, while the methylene protons at C2 would also be a singlet, shifted downfield due to the adjacent electronegative oxygen atom of the nitrate ester.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments. The carbons of the quinoxaline ring are expected to resonate in the aromatic region (δ 120-155 ppm). The N-oxide groups have a significant electronic effect, influencing the chemical shifts of the adjacent (α) and next-nearest (β) carbon atoms. nih.gov Specifically, the C2 and C3 carbons, being directly attached to the pyrazine (B50134) ring containing the N-oxides, are highly sensitive to the electronic environment. The C2 carbon, bearing the methanol (B129727) nitrate substituent, and the C3 carbon would have distinct chemical shifts. The methylene carbon (-CH₂-) would appear in the aliphatic region, but shifted downfield (typically δ 60-80 ppm) due to the attached oxygen.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Quinoxaline 1,4-Dioxide Scaffolds Data is compiled from related structures to illustrate typical chemical shift ranges in CDCl₃ or DMSO-d₆.

| Position | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |

| C2-Substituent (e.g., -CH₂-) | 4.5 - 5.1 | 65 - 75 |

| H3 | 8.3 - 8.7 | - |

| C3 | - | 130 - 138 |

| H5/H8 | 8.3 - 8.7 | 118 - 122 |

| H6/H7 | 7.7 - 7.9 | 130 - 133 |

| C4a/C8a (Bridgehead) | - | 135 - 142 |

Note: Actual shifts for this compound may vary. Data is illustrative based on published values for analogous compounds. rsc.orgresearchgate.net

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule. For this compound (C₉H₇N₃O₅), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its chemical formula.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) elucidates fragmentation pathways, which provides structural information. The fragmentation of quinoxaline 1,4-dioxides under techniques like electrospray ionization (ESI) often involves characteristic losses related to the N-oxide groups. A key diagnostic fragmentation is the loss of an oxygen atom (a neutral loss of 16 Da) from the protonated molecular ion ([M+H]⁺), a process sometimes referred to as deoxygenation. nih.gov Another common pathway is the loss of a hydroxyl radical (•OH, a loss of 17 Da). researchgate.net

For this compound, the fragmentation cascade would likely involve these characteristic N-oxide losses in addition to fragmentation of the side chain. Plausible fragmentation pathways include:

Loss of the nitrate group: Cleavage of the O-NO₂ bond (loss of NO₂) or the CH₂-O bond.

Sequential deoxygenation: Stepwise loss of the two oxygen atoms from the N-oxide groups ([M+H]⁺ → [M+H-16]⁺ → [M+H-32]⁺).

Side-chain cleavage: Loss of the entire -CH₂ONO₂ side chain.

Analyzing the accurate masses of these fragment ions allows for the assignment of their elemental compositions, providing a detailed picture of the molecule's connectivity and confirming the presence of the key functional groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups and characterizing the vibrational modes of molecules. In the context of this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to the various functional moieties present in the molecule.

The high reactivity and tendency of quinoxaline 1,4-dioxides to undergo rearrangements make them a subject of interest for synthetic chemists. nih.gov The presence of N-oxide fragments in the quinoxaline nucleus is a key feature that influences its chemical properties and biological activities. nih.govmdpi.com

Key expected vibrational modes for this compound based on related compounds include:

N-O Stretching: The N-oxide groups are a defining feature of the molecule and are expected to show strong characteristic stretching vibrations. For related quinoxaline 1,4-di-N-oxide analogues, these bands are typically observed in the IR spectrum. nih.gov

Aromatic Ring Vibrations: The quinoxaline ring system will give rise to several characteristic bands, including C=C and C=N stretching vibrations within the aromatic structure, typically in the 1620-1450 cm⁻¹ region. nih.gov Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

Nitrate Group Vibrations: The nitrate (-ONO₂) group will exhibit characteristic asymmetric and symmetric stretching vibrations. The asymmetric N-O stretching of a nitrate ester typically appears as a strong band in the 1660-1625 cm⁻¹ region, while the symmetric stretching is found in the 1285-1250 cm⁻¹ range.

Hydroxyl and Methylene Group Vibrations: The methanol substituent (-CH₂OH) will show a broad O-H stretching band, typically in the 3500-3200 cm⁻¹ region, due to hydrogen bonding. The C-H stretching vibrations of the methylene group will appear in the 3000-2850 cm⁻¹ range, and the C-O stretching vibration is expected around 1050 cm⁻¹.

A representative table of expected IR absorption bands for this compound is provided below, based on data from analogous compounds. nih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Methanol) | 3500 - 3200 | Broad, Strong |

| Aromatic C-H Stretch | > 3000 | Medium |

| Methylene C-H Stretch | 3000 - 2850 | Medium |

| Asymmetric NO₂ Stretch (Nitrate) | 1660 - 1625 | Strong |

| Aromatic C=C and C=N Stretch | 1620 - 1450 | Medium-Strong |

| Symmetric NO₂ Stretch (Nitrate) | 1285 - 1250 | Strong |

| N-O Stretch (N-Oxide) | ~1250 | Strong |

| C-O Stretch (Methanol) | ~1050 | Medium |

| Ring C-H Deformation | 750 - 700 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* transitions within the conjugated quinoxaline 1,4-dioxide ring system.

The extensive conjugation in the quinoxaline core, coupled with the presence of the N-oxide and nitrate functional groups, influences the electronic absorption profile. The N-oxide groups, being electron-withdrawing, can affect the energy of the molecular orbitals and thus the wavelengths of maximum absorption (λmax).

For quinoxaline derivatives, electronic absorption spectra typically show multiple bands in the UV and visible regions. researchgate.net The π → π* transitions in the aromatic system are expected to result in strong absorption bands at lower wavelengths (in the UV region), while the n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may appear as weaker bands at longer wavelengths.

The specific λmax values and molar absorptivities (ε) for this compound would be influenced by the solvent polarity, as solvatochromic shifts are common in such conjugated systems.

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | 200 - 350 |

| n → π | 350 - 450 |

X-ray Diffraction for Solid-State Structural Determination and Conformational Analysis

While the specific crystal structure of this compound is not available, studies on related quinoxaline derivatives provide insights into the expected structural features. tandfonline.comtandfonline.com For instance, the crystal structure of 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide was determined to be in the monoclinic system with the space group C2/c. nih.govnih.gov

Key structural parameters that would be determined from an X-ray diffraction study include:

Planarity of the Quinoxaline Ring: The quinoxaline ring system is expected to be largely planar.

Conformation of the Substituents: The orientation of the 2-quinoxalinemethanol and nitrate groups relative to the quinoxaline ring would be established.

Intermolecular Interactions: The analysis of the crystal packing would reveal the nature and extent of intermolecular forces, such as hydrogen bonding (e.g., involving the hydroxyl group of the methanol substituent) and π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions play a crucial role in the stability of the crystal lattice.

Bond Lengths and Angles: Precise measurements of bond lengths, such as the N-O bonds in the N-oxide and nitrate groups, and the C-N bonds within the quinoxaline ring, would provide valuable electronic and structural information.

A hypothetical data table summarizing potential crystallographic data for this compound, based on known quinoxaline structures, is presented below.

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, C2/c, or similar |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 110 |

| Z (molecules/cell) | 4 or 8 |

Computational Chemistry and Theoretical Studies on 2 Quinoxalinemethanol Nitrate 1,4 Dioxide

Quantum Chemical Approaches for Electronic Structure and Reactivity Prediction

Quantum chemical methods are fundamental in predicting the electronic nature and reactivity of molecules. These approaches, including Density Functional Theory (DFT) and ab initio calculations, provide detailed insights into electron distribution and energy levels.

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Properties

DFT and ab initio methods are employed to compute the electronic properties of 2-Quinoxalinemethanol Nitrate (B79036) 1,4-Dioxide. A key parameter derived from these calculations is the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap, which is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more likely to be reactive.

The electrostatic potential surface is another critical property calculated, which maps the electrostatic potential onto the electron density surface of the molecule. This provides a visual representation of the charge distribution and helps in identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), thus predicting sites for potential chemical reactions.

Table 1: Calculated Electronic Properties of 2-Quinoxalinemethanol Nitrate 1,4-Dioxide

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO-LUMO Gap | Data not available in search results | Indicates chemical reactivity and stability. |

Theoretical Prediction of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic parameters, which are invaluable for the experimental identification and characterization of molecules. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies can be performed.

Theoretical NMR chemical shifts help in assigning the signals in an experimental NMR spectrum to specific atoms within the molecule. Similarly, the calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra, with each frequency corresponding to a specific vibrational mode of the molecule.

Table 2: Predicted Spectroscopic Parameters for this compound

| Spectroscopic Parameter | Predicted Values | Application |

|---|---|---|

| ¹H NMR Chemical Shifts | Data not available in search results | Aids in the structural elucidation of the molecule. |

| ¹³C NMR Chemical Shifts | Data not available in search results | Provides information on the carbon framework. |

Energetics of Reaction Pathways, Transition State Elucidation, and Reaction Barrier Calculations

Quantum chemical calculations are instrumental in exploring the potential chemical reactions of this compound. By mapping the potential energy surface, researchers can identify the most probable reaction pathways.

This involves locating the transition state structures, which are the high-energy points along the reaction coordinate connecting reactants and products. The energy difference between the reactants and the transition state, known as the reaction barrier or activation energy, can be calculated. This information is crucial for understanding the kinetics and mechanism of a reaction.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic perspective on molecular behavior, complementing the static picture offered by quantum chemical calculations.

Conformational Landscape Analysis and Potential Energy Surfaces

Molecules are not rigid structures and can exist in various conformations. Conformational analysis of this compound involves exploring its potential energy surface to identify stable conformers and the energy barriers between them. This analysis is vital for understanding how the molecule's shape can influence its biological activity and physical properties.

Investigation of Intermolecular Interactions and Self-Assembly Properties

Molecular dynamics simulations can be used to study how molecules of this compound interact with each other and with other molecules, such as solvents or biological macromolecules. These simulations can reveal the nature of intermolecular forces, such as hydrogen bonding and van der Waals interactions, which govern the compound's solubility, crystal packing, and potential for self-assembly into larger ordered structures.

Quantitative Structure-Property Relationship (QSPR) Development for Chemical Characteristics

QSPR models are mathematical equations that relate the chemical, physical, or biological properties of a series of compounds to their molecular structures, represented by numerical values known as molecular descriptors. researchgate.net The development of robust and predictive QSPR models for this compound would be a critical step in understanding its potential applications and guiding its synthesis and modification.

The foundation of any QSPR model lies in the careful selection and calculation of molecular descriptors that can effectively capture the structural features influencing a particular property. For a compound like this compound, a diverse set of descriptors would be calculated to account for its electronic, steric, and thermodynamic characteristics. These descriptors can be broadly categorized as follows:

Constitutional Descriptors: These are the simplest descriptors and reflect the molecular composition, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These 2D descriptors describe the atomic connectivity within the molecule. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of atoms, including molecular surface area and volume.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule. Key examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and electrostatic potential charges on individual atoms. researchgate.net Theoretical studies on similar quinoxaline (B1680401) derivatives have utilized such descriptors. researchgate.net

Thermodynamic Descriptors: These descriptors, such as the enthalpy of formation and Gibbs free energy, provide information about the stability of the molecule. researchgate.net

The selection of relevant descriptors is often guided by prior knowledge of the chemical system and the property being modeled. For instance, when predicting reactivity, HOMO and LUMO energies are crucial as they relate to the molecule's ability to donate or accept electrons. For stability, thermodynamic descriptors like the dissociation enthalpy of the N-O bond would be particularly relevant. researchgate.net

Table 1: Examples of Molecular Descriptors for QSPR Studies of this compound

| Descriptor Category | Specific Descriptor Example | Potential Property Correlation |

| Constitutional | Molecular Weight | General physical properties |

| Topological | Wiener Index | Boiling point, viscosity |

| Geometrical | Molecular Surface Area | Solubility, transport properties |

| Quantum-Chemical | HOMO Energy | Electron-donating ability, reactivity |

| Quantum-Chemical | LUMO Energy | Electron-accepting ability, reactivity |

| Quantum-Chemical | Dipole Moment | Polarity, intermolecular interactions |

| Thermodynamic | Enthalpy of Formation | Thermodynamic stability |

Once a set of relevant molecular descriptors has been calculated for a series of quinoxaline 1,4-dioxide derivatives, including this compound, statistical methods are employed to build predictive models. The goal is to establish a mathematical relationship between the descriptors (independent variables) and the property of interest (dependent variable).

Commonly used modeling techniques include:

Multiple Linear Regression (MLR): This method generates a linear equation that describes the relationship between the descriptors and the property.

Partial Least Squares (PLS): A more advanced regression technique that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. researchgate.net

Machine Learning Methods: Techniques such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest (RF) are increasingly used to capture complex, non-linear relationships. researchgate.net

The development process for a predictive model typically involves the following steps:

Data Set Preparation: A diverse set of quinoxaline 1,4-dioxide derivatives with known experimental values for the property of interest (e.g., reactivity, stability) is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the data set.

Variable Selection: Statistical methods are used to select a subset of descriptors that are most relevant to the property being modeled.

Model Building and Training: The selected descriptors are used to train a predictive model using a portion of the data set (the training set).

Model Validation: The predictive power of the model is assessed using an independent set of data (the test set) that was not used in the model training. This step is crucial to ensure the model's ability to generalize to new, untested compounds.

For instance, a 3D-QSAR study on quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives successfully identified molecular structural features required for their antimycobacterial activity. nih.gov Such models can provide valuable insights into the structure-property relationships governing the behavior of this compound.

Predictive models can also be developed to forecast the outcomes of chemical reactions, such as the yield of a particular synthesis. In this context, the descriptors would not only include those of the reactants but also parameters related to the reaction conditions (e.g., temperature, solvent). The Beirut reaction is a common method for synthesizing quinoxaline 1,4-dioxide derivatives. mdpi.com A QSPR model could potentially predict the efficiency of this reaction for producing this compound based on the properties of the starting materials.

Table 2: Illustrative Performance Metrics for a Hypothetical QSPR Model

| Metric | Description | Typical Value for a Good Model |

| R² (Coefficient of Determination) | Proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.8 |

| Q² (Cross-validated R²) | A measure of the model's predictive ability, determined through cross-validation. | > 0.6 |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | As low as possible |

The successful development of predictive QSPR models for this compound would significantly enhance our understanding of its chemical characteristics and facilitate its potential application in various scientific and technological fields.

Advanced Applications and Emerging Research Directions in 2 Quinoxalinemethanol Nitrate 1,4 Dioxide Chemistry

Role as Versatile Synthetic Building Blocks and Intermediates

The quinoxaline (B1680401) 1,4-dioxide ring system is a highly reactive and versatile scaffold, making its derivatives valuable as synthetic building blocks for more complex molecules. mdpi.com The high reactivity and tendency of N-oxide heterocycles to undergo various rearrangements have piqued the interest of synthetic chemists. mdpi.com For 2-Quinoxalinemethanol Nitrate (B79036) 1,4-Dioxide, its utility as a synthetic intermediate stems from several key structural features:

The Quinoxaline 1,4-Dioxide Core: The two N-oxide groups activate the heterocyclic system. They can be selectively or fully deoxygenated, leading to the corresponding quinoxaline N-oxide or quinoxaline, thus modulating the electronic and biological properties of the molecule. Furthermore, the N-oxide groups can direct substitutions on the benzene (B151609) ring and are known to participate in photoinduced rearrangements, for instance, to form 3-oxoquinoxaline 1-N-oxides. mdpi.com

The 2-Methanol Group: The methylene (B1212753) group at the 2-position serves as a flexible linker, allowing for the introduction of the nitrate functionality away from the core ring system. This spacer can influence steric interactions and solubility. The chemistry of related 2-substituted QdNOs, such as 2-formylquinoxaline 1,4-dioxide, which readily undergoes condensation reactions, suggests that the 2-position is a prime site for chemical modification. nih.gov

The Nitrate Ester Functionality: The nitrate ester group is a key reactive site. It can potentially serve as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups (e.g., azides, thiols, amines) at the methanol (B129727) position. This would enable the synthesis of a diverse library of new QdNO derivatives for structure-activity relationship (SAR) studies. Additionally, nitrate esters are known precursors for generating nitric oxide (NO) or can be reduced to the corresponding alcohol, reverting to a 2-hydroxymethylquinoxaline 1,4-dioxide.

The combination of these features makes 2-Quinoxalinemethanol Nitrate 1,4-Dioxide a promising precursor for creating novel heterocyclic compounds. Its synthetic potential is summarized in the table below.

| Reactive Site | Potential Transformation | Resulting Structure / Application | Reference |

| N-Oxide Groups | Deoxygenation | Quinoxaline N-oxides, Quinoxalines | nih.gov |

| N-Oxide Groups | Photo-rearrangement | 3-Oxoquinoxaline 1-N-oxides | mdpi.com |

| Nitrate Ester | Nucleophilic Substitution | Introduction of diverse functional groups (e.g., -N3, -SH, -OR) | Inferred from general organic principles |

| Nitrate Ester | Reduction | 2-Hydroxymethylquinoxaline 1,4-dioxide | Inferred from general organic principles |

| Benzene Ring | Aromatic Substitution | Halogenation, nitration for further functionalization | ipp.pt |

Integration into Novel Chemical Systems and Functional Materials

The unique properties of the quinoxaline 1,4-dioxide scaffold suggest that derivatives like this compound could be integrated into novel functional materials. The broad biological activities of QdNOs, including antibacterial, antitumoral, and antifungal properties, are a primary driver for this research. mdpi.comnih.govresearchgate.net

Potential applications include:

Antimicrobial Materials: By incorporating this compound into polymers or onto surfaces (e.g., via covalent attachment or as an additive), it may be possible to create materials that resist microbial colonization. The known activity of QdNO derivatives against various bacterial strains, including Nocardia brasiliensis and M. tuberculosis, highlights the potential for developing new therapeutic options and self-sterilizing surfaces. nih.govmdpi.com

Hypoxia-Activated Systems: Many QdNOs exhibit selective cytotoxicity against hypoxic cells found in solid tumors. nih.gov This is often attributed to the bioreductive activation of the N-oxide groups under low-oxygen conditions. This property could be exploited by incorporating the compound into drug delivery systems, such as nanoparticles or hydrogels, that target the hypoxic microenvironment of tumors, potentially leading to more targeted cancer therapies.

Energetic Materials: The presence of both a nitrate ester group and a nitrogen-rich heterocyclic N-oxide core suggests that the compound could have applications in the field of energetic materials. The combination of fuel (the organic scaffold) and oxidizer (nitrate and N-oxide groups) within a single molecule is a hallmark of this class of materials. Thermochemical studies on related quinoxaline dioxides have been performed to understand their energetic properties. researchgate.net

Development of Advanced Analytical Methodologies for Detection and Quantification

The use of quinoxaline 1,4-dioxides in veterinary medicine and their potential persistence as residues in food products has necessitated the development of sensitive and reliable analytical methods for their detection and quantification. nih.govresearchgate.net These methodologies are crucial for monitoring food safety and for pharmacokinetic studies.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for analyzing QdNOs. nih.govresearchgate.netchromatographyonline.com These methods offer high sensitivity and specificity, allowing for the detection of parent compounds and their metabolites at very low concentrations.

Key features of these analytical methods include:

Sample Preparation: Extraction from complex matrices like animal tissues or feed often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the analytes. researchgate.netchromatographyonline.com Common SPE cartridges include Oasis HLB (Hydrophilic-Lipophilic Balanced). researchgate.netchromatographyonline.com

Chromatographic Separation: Reversed-phase HPLC, particularly ultra-high-pressure liquid chromatography (UHPLC), is used for efficient separation of different QdNOs and their metabolites. chromatographyonline.com

Detection and Quantification: Tandem mass spectrometry (MS/MS) provides definitive identification and quantification. The instruments are typically operated in positive-ion electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions for each analyte to ensure accuracy. nih.gov

The table below summarizes findings from recent studies on the analysis of quinoxaline 1,4-dioxides.

| Method | Analytes | Matrix | LOD / LOQ (µg/kg) | Reference |

| UHPLC-MS/MS | 5 QdNOs & 8 metabolites | Swine Liver | LOD: 0.30–2.51 / LOQ: 1.10–8.37 | chromatographyonline.com |

| LC-MS/MS | QdNOs & major metabolites | Abalone | LOD: 0.16–2.1 | nih.gov |

| LC-MS/MS | Carbadox, Mequindox, Olaquindox, Quinocetone | Swine Feed | LOQ: < 20 | researchgate.net |

Future Prospects in Fundamental Heterocyclic Chemistry Research

The quinoxaline 1,4-dioxide scaffold continues to be a subject of intense interest in fundamental heterocyclic chemistry research. mdpi.com Derivatives such as this compound serve as platforms for exploring new chemical reactions and understanding structure-activity relationships.

Future research prospects include:

Mechanism of Action Studies: The diverse biological activities of QdNOs are often linked to their ability to undergo bioreduction, generating reactive oxygen species (ROS) and causing DNA damage. nih.gov New derivatives can serve as chemical probes to further elucidate these mechanisms, including the role of specific reductases and the nature of the DNA damage.

Development of Novel Synthetic Methods: While the Beirut reaction is a cornerstone for QdNO synthesis, there is ongoing research into new, more efficient, and regioselective synthetic routes. mdpi.comnih.gov Exploring the reactivity of substituents like the 2-methanol nitrate group can lead to novel post-functionalization strategies, expanding the chemical space of accessible QdNOs.

Structure-Activity Relationship (SAR) Exploration: The biological activity of QdNOs is highly dependent on the substituents on the quinoxaline ring. nih.gov Synthesizing and testing novel derivatives, including those accessible from this compound, will continue to build a deeper understanding of SAR. For example, studies have shown that electron-withdrawing groups at the 6- and/or 7-positions can enhance antimicrobial activity. nih.gov

Green Chemistry Principles Applied to the Synthesis and Processing of Quinoxaline 1,4-Dioxides

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of quinoxaline derivatives. ipp.pt Traditional methods often involve harsh conditions or toxic reagents. Modern approaches aim to mitigate these issues.

Recent advances in the green synthesis of the quinoxaline 1,4-dioxide core include:

Use of Solid Supports and Catalysts: Researchers have explored using solid supports like florisil, alumina, and various clays (B1170129) (montmorillonite KSF, K10) as catalysts for the Beirut reaction. researchgate.net These materials can enhance reaction rates and yields, often under solvent-free conditions, and can be easily removed from the reaction mixture, simplifying purification.

Microwave-Assisted Synthesis: The application of microwave irradiation as an energy source has been shown to dramatically reduce reaction times for the synthesis of quinoxaline 1,4-dioxides compared to conventional heating. researchgate.net In some cases, reactions that take days at room temperature can be completed in minutes. This solvent-free, microwave-assisted approach on a solid support represents a significant green alternative to conventional methods. researchgate.net

Aqueous Medium Reactions: The development of synthetic routes that can be performed in water or other environmentally benign solvents is a key goal of green chemistry. While many quinoxaline syntheses still rely on organic solvents, research into water-compatible catalytic systems is an active area. ipp.pt

These green methodologies not only reduce the environmental impact but can also lead to higher efficiency and lower costs, making the synthesis of valuable compounds like this compound and its precursors more sustainable. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 2-quinoxalinemethanol nitrate 1,4-dioxide, and how do reaction conditions influence yield?

The compound is typically synthesized via modifications of the Beirut reaction. For example, benzofurazan N-oxide derivatives react with β-diketone esters under conditions such as dry chloroform and catalytic triethylamine at room temperature for 4–7 days, yielding quinoxaline 1,4-di-N-oxide analogues . Microwave-assisted synthesis and low-temperature steps (e.g., NaOH/MeOH in ice baths) have been employed to improve regioselectivity and reduce side reactions . Yield optimization often requires monitoring via TLC and purification using column chromatography (dichloromethane:methanol, 95:5) .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Structural confirmation relies on NMR (<sup>1</sup>H and <sup>13</sup>C), IR (for N-oxide and nitrate functional groups), and mass spectrometry . Single-crystal X-ray diffraction is critical for resolving stereochemical ambiguities, as demonstrated for related quinoxaline di-N-oxide derivatives (e.g., 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide) . Key IR bands include 1333 cm<sup>-1</sup> (N-oxide) and 1715 cm<sup>-1</sup> (C=O), while NMR δ 8.27–8.91 ppm correlates with aromatic protons .

Q. How do substituent variations on the quinoxaline core affect the compound’s physicochemical properties?

Substituents at positions 6 and 7 significantly influence solubility and bioavailability. For example, hydrophilic groups (e.g., hydroxyl or carboxylate) enhance aqueous solubility but may reduce membrane permeability. Computational tools like Lipinski’s Rule of Five are used to predict drug-likeness, with logP values <5 and molecular weight <500 Da being optimal .

Advanced Research Questions

Q. What strategies address contradictory data in pharmacological studies of this compound analogues?

Meta-analytical approaches, such as quantifying heterogeneity via I² statistics, can resolve discrepancies. For instance, I² >50% indicates substantial heterogeneity, prompting subgroup analyses (e.g., differentiating in vitro vs. in vivo results) or sensitivity testing to identify outlier studies . Adjustments for publication bias (e.g., funnel plots) and random-effects models are recommended when variability arises from differing experimental designs .

Q. How can structural data (e.g., X-ray crystallography) guide the design of hypoxia-selective derivatives?

Crystal structures reveal critical interactions between the N-oxide groups and biological targets. For example, hypoxia-selective cytotoxicity in analogues is attributed to redox cycling under low oxygen, generating reactive oxygen species (ROS). Modifications at the 2-hydroxymethyl position (e.g., nitrate esterification) enhance stability in hypoxic microenvironments, as shown in analogues with IC50 values <10 µM against tumor cells .

Q. What methodologies optimize the synthesis of this compound under solvent-free or green chemistry conditions?

Solvent-free protocols using solid supports (e.g., SiO2) or ultrasound irradiation reduce environmental impact. A reported method achieves 85% yield by reacting benzofuroxan with β-diketones under microwave irradiation (150 W, 100°C, 20 min), eliminating toxic solvents like chloroform . Catalytic systems (e.g., ytterbium nitrate) further enhance reaction efficiency under ultrasonication .

Q. How do computational models predict the antimycobacterial activity of quinoxaline di-N-oxide derivatives?

Quantum chemical calculations (e.g., DFT) correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity. For instance, electron-withdrawing groups at position 3 increase redox potential, enhancing ROS generation in Mycobacterium tuberculosis. Machine learning models trained on datasets with >200,000 organic radicals identify key descriptors like polar surface area and hydrogen-bonding capacity .

Methodological Considerations

Q. What are the best practices for ensuring reproducibility in synthesizing this compound?

- Strict control of reaction temperature and humidity (e.g., inert gas storage to prevent nitrate hydrolysis) .

- Standardized characterization protocols: Triple validation via NMR, HRMS, and elemental analysis .

- Reporting detailed synthetic conditions (e.g., microwave power, solvent ratios) to enable replication .

Q. How can researchers mitigate challenges in crystallizing quinoxaline di-N-oxide derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.